7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]
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Overview
Description
7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is characterized by a spiro structure, which means it has two rings that are connected through a single atom. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] typically involves the reaction of naphthalene derivatives with epoxides under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the formation of the spiro structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a similar methoxy group and a spiro structure but differs in its ring system.
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]: This compound shares the spiro structure but has a piperidine ring instead of an oxirane ring.
Uniqueness
7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] is unique due to its specific spiro structure and the presence of both naphthalene and oxirane rings. This combination of features allows it to participate in a variety of chemical reactions and makes it a valuable compound for research purposes .
Properties
IUPAC Name |
6-methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-13-10-5-4-9-3-2-6-12(8-14-12)11(9)7-10/h4-5,7H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSFPDTWFIFRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC23CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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